N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features an indole moiety, a pyridyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Chlorine Atom: The chlorination of the indole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Coupling Reactions: The final step involves coupling the indole, pyridyl, and piperazine moieties using amide bond formation techniques, often employing reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-chloroindole: A simpler indole derivative with a chlorine substituent.
Piperazine derivatives: Compounds with a piperazine ring, often used in medicinal chemistry.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of an indole moiety, a pyridyl group, and a piperazine ring. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28ClN5O2 |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C24H28ClN5O2/c25-20-5-3-6-21-19(20)10-13-28(21)14-12-27-23(31)8-4-9-24(32)30-17-15-29(16-18-30)22-7-1-2-11-26-22/h1-3,5-7,10-11,13H,4,8-9,12,14-18H2,(H,27,31) |
InChI Key |
YEETWYHDEHKQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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